3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
Description
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c1-26-15-7-5-6-12-8-16(30-19(12)15)14-11-31-22(23-14)24-21(25)13-9-17(27-2)20(29-4)18(10-13)28-3/h5-11H,1-4H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQELPVMORDCJOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactionsCommon reagents used in these steps include organoboron compounds for Suzuki-Miyaura coupling and thiourea for thiazole ring formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution can occur on the benzofuran and trimethoxyphenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to proteins such as tubulin, inhibiting their function and leading to anti-cancer effects. The benzofuran and thiazole rings may also interact with other enzymes and receptors, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Bioactivity of Analogous Compounds
Key Comparisons
Core Heterocyclic Motifs: The target compound shares a benzamide-thiazole framework with AB4 and N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide . Unlike PBX2, which incorporates a pyrrolo-oxazinone ring, the benzofuran-thiazole system in the target compound may improve metabolic stability due to reduced oxidative susceptibility .
Substituent Effects :
- The 3,4,5-trimethoxybenzamide group is also present in PBX2 , where it contributes to estrogen receptor modulation . This suggests that the target compound could interact with hydrophobic pockets in proteins, similar to tamoxifen derivatives.
- The 7-methoxy group on benzofuran (vs. sulfamoyl in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide ) may reduce polarity, enhancing membrane permeability compared to sulfonamide analogs .
Synthetic Routes :
- Analogous compounds like N-(5-chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide are synthesized via coupling of thiazol-2-amines with acyl chlorides in pyridine . A similar approach is feasible for the target compound, with 7-methoxybenzofuran-2-carboxylic acid as a precursor .
- describes the use of 3,4,5-trimethoxyphenyl-linked intermediates in combinatorial chemistry, supporting the modular assembly of the target molecule .
Biological Potential: Thiazole-linked benzamides (e.g., AB4) show affinity for enzymes like PFOR, suggesting the target compound could inhibit similar metabolic targets in pathogens or cancer cells . The benzofuran-thiazole system in 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide has been explored for antiproliferative effects, though specific data are unavailable .
Biological Activity
The compound 3,4,5-trimethoxy-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its anticancer, antibacterial, and acetylcholinesterase inhibitory activities.
Chemical Structure and Properties
The compound features a unique structure that includes:
- Three methoxy groups attached to a benzene ring.
- A thiazole moiety which is known for its biological significance.
- A benzofuran derivative , which may contribute to its pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole-containing compounds. The presence of the thiazole ring in similar compounds has been associated with significant cytotoxic effects against various cancer cell lines.
Research Findings:
- A study demonstrated that thiazoles exhibit potent activity against cancer cell lines with IC50 values often lower than standard chemotherapeutics like doxorubicin .
- The structure-activity relationship (SAR) analysis indicated that modifications in the thiazole and benzofuran moieties could enhance cytotoxicity. For instance, compounds with electron-donating groups showed increased efficacy .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| This compound | Jurkat | < 1.98 | |
| Similar Thiazole Derivative | A-431 | < 1.61 |
Antibacterial Activity
The antibacterial potential of benzofuran and thiazole derivatives has been extensively studied. Compounds similar to This compound have shown promising results against various bacterial strains.
Key Findings:
- Compounds derived from benzofuran exhibited significant activity against E. coli and B. subtilis, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| This compound | B. subtilis | 1.25 ± 0.60 | |
| Benzofuran-Triazole Derivative | E. coli | 1 ± 1.50 |
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural components suggest it may also exhibit AChE inhibitory activity.
Research Insights:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
